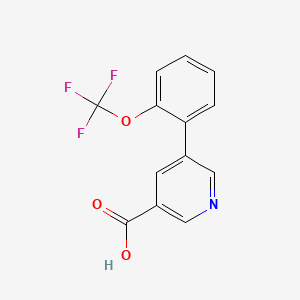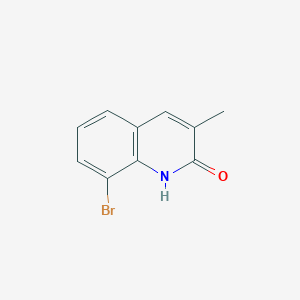
8-Bromo-3-methylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-3-methylquinolin-2(1H)-one is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 8th position and a methyl group at the 3rd position in the quinoline ring structure imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-methylquinolin-2(1H)-one typically involves the bromination of 3-methylquinolin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure conditions to optimize yield and purity.
化学反応の分析
Types of Reactions
8-Bromo-3-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The carbonyl group in the quinoline ring can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Formation of 8-substituted-3-methylquinolin-2(1H)-one derivatives.
Oxidation Reactions: Formation of quinoline N-oxides.
Reduction Reactions: Formation of 3-methylquinolin-2(1H)-ol derivatives.
科学的研究の応用
8-Bromo-3-methylquinolin-2(1H)-one has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmacologically active compounds, particularly in the development of anti-cancer and anti-microbial agents.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active quinoline derivatives.
Material Science: Utilized in the synthesis of organic semiconductors and light-emitting materials for electronic devices.
作用機序
The mechanism of action of 8-Bromo-3-methylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The bromine atom and the quinoline ring structure play crucial roles in its interaction with molecular targets, influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Methylquinolin-2(1H)-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
8-Chloro-3-methylquinolin-2(1H)-one: Contains a chlorine atom instead of bromine, leading to variations in its chemical and biological properties.
8-Bromoquinolin-2(1H)-one: Lacks the methyl group at the 3rd position, affecting its overall chemical behavior and applications.
Uniqueness
8-Bromo-3-methylquinolin-2(1H)-one is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical properties and biological activities. These structural features make it a valuable compound in various scientific research fields, particularly in the development of new therapeutic agents and materials.
特性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
8-bromo-3-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO/c1-6-5-7-3-2-4-8(11)9(7)12-10(6)13/h2-5H,1H3,(H,12,13) |
InChIキー |
UKPDCNLBOAWOQN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CC=C2)Br)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)

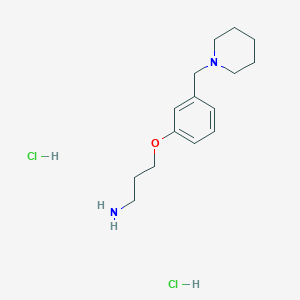
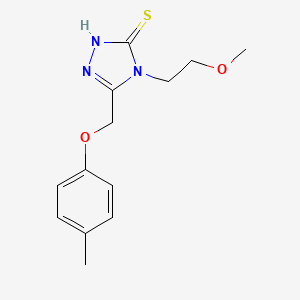
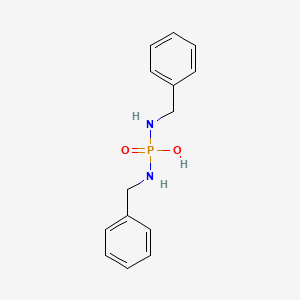
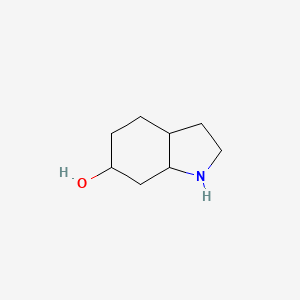
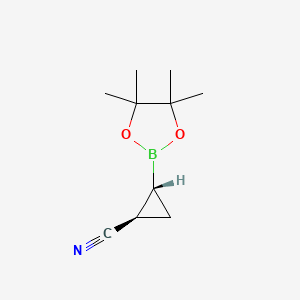

![1-(Benzo[b]thiophen-2-yl)-3-methoxypropan-2-amine](/img/structure/B11764556.png)
![Methyl 6-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B11764562.png)
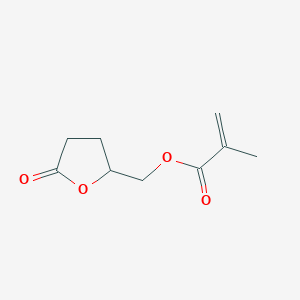
![(3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B11764571.png)
